N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2S/c20-14-5-3-13(4-6-14)11-24-12-22-17-15(19(24)27)10-23-25(17)8-7-21-18(26)16-2-1-9-28-16/h1-6,9-10,12H,7-8,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEFHOIACFOUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-fluorobenzyl group: This can be achieved through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the ethyl linker: This step may involve alkylation reactions using ethyl halides.
Coupling with thiophene-2-carboxamide: The final step typically involves amide bond formation, which can be facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to inhibit certain kinases, which play a role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidinone derivatives are a well-studied class due to their bioactivity. Below is a detailed comparison with two analogs from patent literature ():
Structural and Physicochemical Properties
Key Observations:
Core Modifications: The target compound lacks the chromenone ring system present in the analogs, which may reduce planarity and alter binding kinetics.
The 4-fluorobenzyl group in the target compound vs. 3-fluorophenyl in analogs could influence steric interactions and metabolic stability.
Thermal Stability: The methyl ester analog exhibits a high melting point (227–230°C), suggesting strong crystalline packing, likely due to the chromenone core .
Implications of Structural Differences
- Bioactivity: Chromenone-containing analogs may target kinases with larger hydrophobic pockets (e.g., cyclin-dependent kinases), whereas the target compound’s flexibility could favor kinases requiring mid-sized ligands.
Research Findings and Rationale for Comparison
Lumping Strategy Relevance: highlights that structurally similar compounds (e.g., shared pyrazolopyrimidine cores) can be grouped for property prediction . However, substituent variations (e.g., fluorobenzyl vs. fluorophenyl) necessitate individual evaluation to avoid oversimplification.
Crystallography Tools: SHELX’s robustness in refining small-molecule structures () and ORTEP-III’s visualization capabilities () underpin the accurate comparison of molecular geometries .
Patent-Based Insights: The analogs in derive from a pharmaceutical patent, suggesting the target compound may also aim for kinase inhibition, albeit with tailored substituents for specificity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide, and how can reaction conditions be standardized?
- Methodology :
- Multi-step synthesis typically involves coupling pyrazolo[3,4-d]pyrimidinone cores with thiophene-2-carboxamide derivatives via nucleophilic substitution or amidation. Key steps include:
- Thioamide introduction : React 4-fluorobenzyl derivatives with thioacetamide under reflux in ethanol .
- Acylation : Use coupling agents like EDCI/HOBt in DMF to attach the thiophene-2-carboxamide moiety .
- Standardization requires precise temperature control (60–80°C), inert atmospheres (N₂/Ar), and chromatographic purification (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, pyrimidinone carbonyl at δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₀FN₅O₂S) .
- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .
Q. How can the compound’s 3D conformation be determined to predict binding interactions?
- Methodology :
- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .
- Computational modeling : Use DFT (Density Functional Theory) or molecular docking (AutoDock Vina) to simulate interactions with active sites .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Kinase inhibition : Use ADP-Glo™ assays against kinase targets (e.g., Aurora A, EGFR) at 1–10 µM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for pyrazolo[3,4-d]pyrimidinone derivatives?
- Methodology :
- Substituent variation : Synthesize analogs with modified fluorobenzyl (e.g., chloro, methoxy) or thiophene groups (e.g., methyl, nitro). Compare bioactivity:
| Substituent (R) | Target Activity | IC₅₀ (µM) |
|---|---|---|
| 4-Fluorobenzyl | Kinase X | 0.5 |
| 4-Chlorobenzyl | Kinase X | 1.2 |
| 4-Methoxybenzyl | Kinase X | >10 |
Q. What computational strategies enhance reaction design and mechanistic understanding?
- Methodology :
- Reaction path search : Use quantum chemical calculations (Gaussian 16) to map energy barriers for key steps (e.g., acylation transition states) .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for novel analogs .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Controlled replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-analysis : Pool data from multiple studies (e.g., kinase inhibition datasets) to identify outliers via Grubbs’ test .
Q. What in vivo models are appropriate for validating therapeutic potential?
- Methodology :
- Xenograft models : Administer compound (10–50 mg/kg, oral) to nude mice with implanted tumors (e.g., HCT-116 colorectal cancer). Monitor tumor volume via caliper measurements .
- Pharmacokinetics : Use LC-MS/MS to quantify plasma concentrations and calculate AUC (area under the curve) .
Methodological Notes
- Avoiding commercial bias : Focus on peer-reviewed synthesis protocols (e.g., ) rather than vendor-specific data.
- Data validation : Cross-reference crystallographic (CCDC) and spectral (PubChem) databases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
